2-Amino-4-piperidino-6-methylpyrimidine
Overview
Description
2-Amino-4-piperidino-6-methylpyrimidine (APMP) is an organic compound with a variety of applications in scientific research. It is a pyrimidine derivative, which is a type of heterocyclic aromatic compound with a six-membered ring structure consisting of four carbon atoms and two nitrogen atoms. APMP has a wide range of uses in biochemistry, pharmacology, and biotechnology, and has been studied for its potential therapeutic applications.
Scientific Research Applications
1. Synthesis and Biological Activities
A study by (Parveen et al., 2017) highlights the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, demonstrating their potential in anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking revealed good binding affinity with Bcl-2 protein, indicating the relevance of these compounds in cancer research.
2. Hydrogen Bonding and Molecular Structure
Research by (Glidewell et al., 2003) focused on the hydrogen bonding in various pyrimidine derivatives, including 2-amino-4-methoxy-6-methylpyrimidine. They explored the molecular structures and intermolecular interactions, contributing to our understanding of the chemical properties of these compounds.
3. Derivatives and Chemical Synthesis
Bakavoli, Nikpour, and Rahimizadeh (2006) in their study, discussed in (Bakavoli et al., 2006), detailed the synthesis of thiazolo[4,5-d] pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, highlighting the versatility of pyrimidine compounds in chemical syntheses.
4. Solid-State Packing and Hydrogen Bonding
The study by (Lynch et al., 2002) examined the solid-state packing of sulfur-substituted 2-aminopyrimidines, discussing the occurrence of N-H—S hydrogen-bonding associations. This research provides insights into the structural properties and interactions of these compounds.
5. Fungicidal Activity
Erkin et al. (2016) in (Erkin et al., 2016) explored the synthesis and fungicidal activity of aryl ethers of pyrimidine derivatives, demonstrating the potential application of these compounds in agriculture or pharmaceuticals.
6. Crystal Structure Analysis
Wang's (2020) research, detailed in (Wang, 2020), focused on the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate. This study contributes to the understanding of the molecular and crystal structure of this pyrimidine derivative.
Safety And Hazards
properties
IUPAC Name |
4-methyl-6-piperidin-1-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-7-9(13-10(11)12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVDHBALCSTSJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353688 | |
Record name | 2-Amino-4-piperidino-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-piperidino-6-methylpyrimidine | |
CAS RN |
91717-22-5 | |
Record name | 2-Amino-4-piperidino-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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